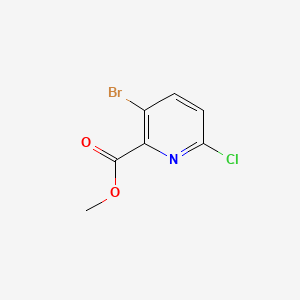

Methyl 3-bromo-6-chloropicolinate

Übersicht

Beschreibung

Methyl 3-bromo-6-chloropicolinate: is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is a derivative of picolinic acid, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boronic acids.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases such as potassium carbonate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

Major Products Formed:

Substitution Reactions: Various substituted picolinates depending on the nucleophile used.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction Reactions: Reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3-bromo-6-chloropicolinate serves as an important building block in the synthesis of more complex organic molecules. Its bromine and chlorine substituents allow for selective reactions that are crucial in creating diverse chemical entities. This compound can undergo various chemical transformations, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups, facilitating the synthesis of novel derivatives.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives, expanding its utility in synthetic chemistry.

The ability to modify this compound through controlled reactions makes it a valuable tool for chemists aiming to develop new materials or pharmaceuticals .

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits several notable biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, similar to other halogenated picolinic acid derivatives. Its unique structural features enhance its interaction with microbial targets .

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes, which could be relevant in drug development targeting diseases such as cancer and metabolic disorders. For instance, it may influence pathways related to retinol-binding protein levels, which are linked to metabolic diseases .

- Receptor Interactions : The compound may interact with various receptors, potentially influencing physiological responses and offering therapeutic avenues for treating conditions like obesity and type 2 diabetes .

Pharmacological Applications

Therapeutic Potential

The pharmacological potential of this compound is under investigation, particularly concerning its effects on metabolic pathways. Research has shown that it can lower serum levels of retinol-binding protein (RBP4), which is associated with metabolic disorders. This suggests that the compound could have therapeutic applications in managing conditions such as obesity and diabetes .

Wirkmechanismus

The mechanism of action of methyl 3-bromo-6-chloropicolinate involves its interaction with various molecular targets. The bromine and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to different receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

- Methyl 3-bromo-2-pyridinecarboxylate

- Methyl 3-bromo-5-(trifluoromethyl)picolinate

- Methyl 3-bromo-4-methoxypicolinate

Uniqueness: Methyl 3-bromo-6-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

Methyl 3-bromo-6-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.

- Chemical Formula : C₇H₅BrClNO₂

- Molecular Weight : 264.50 g/mol

- CAS Number : 1214328-96-7

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of its interactions with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

Enzyme Inhibition Profile

| Enzyme | Inhibition Activity |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

The compound is a known inhibitor of CYP1A2, which suggests its potential to affect the metabolism of other drugs processed by this enzyme .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine atoms in its structure enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence the compound's activity. For instance, the substitution patterns on the picolinate ring have been shown to alter enzyme inhibition potency and selectivity .

Case Studies and Research Findings

- Antimicrobial Activity : A study focusing on compounds similar to this compound demonstrated significant antimicrobial properties against Mycobacterium tuberculosis, particularly targeting dormant bacilli. The compound's ability to modulate specific signaling pathways was highlighted as a potential mechanism for its efficacy .

- Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption characteristics. Its calculated log P values indicate moderate lipophilicity, which is conducive for oral bioavailability .

- Toxicological Assessment : Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity but can cause skin irritation upon contact. These findings are crucial for safety evaluations in drug development .

Eigenschaften

IUPAC Name |

methyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPBNNLVCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673233 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-96-7 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.